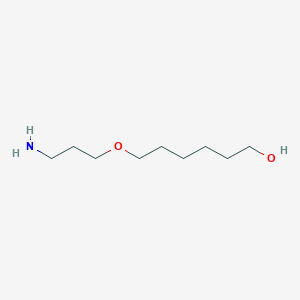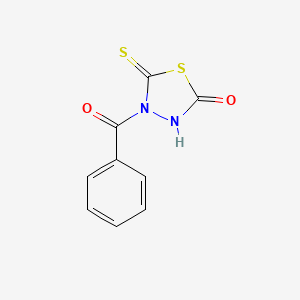
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one is a chemical compound belonging to the class of thiadiazolidinones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one typically involves the reaction of benzoyl chloride with 5-sulfanylidene-1,3,4-thiadiazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazolidine-2-thione: Another thiadiazolidinone derivative with similar biological activities.
1,3,4-Thiadiazolidine-2,5-dithione: Known for its applications in materials science and medicinal chemistry.
Uniqueness
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one is unique due to its specific benzoyl and sulfanylidene functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
65004-16-2 |
|---|---|
分子式 |
C9H6N2O2S2 |
分子量 |
238.3 g/mol |
IUPAC 名称 |
4-benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one |
InChI |
InChI=1S/C9H6N2O2S2/c12-7(6-4-2-1-3-5-6)11-9(14)15-8(13)10-11/h1-5H,(H,10,13) |
InChI 键 |
VNFHVLJLMBBMKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C(=S)SC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


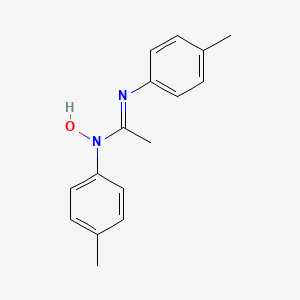
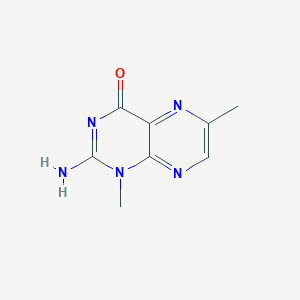
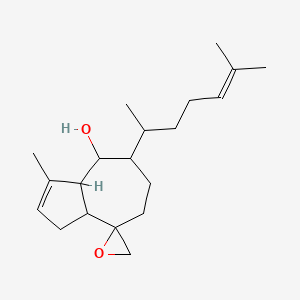

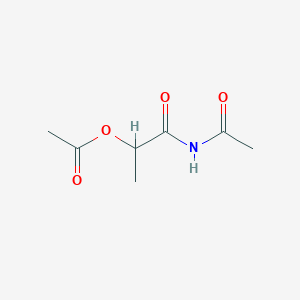
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)
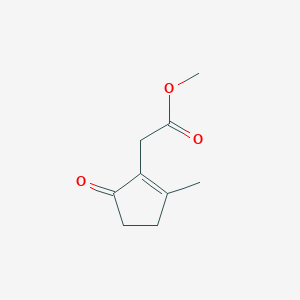

![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
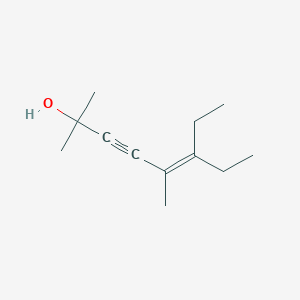
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

